1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide
Overview
Description
1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide is a potentially useful heterocyclic, aromatic organic compound . It has a molecular weight of 246.1 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H11NO2.BrH/c11-8-3-6-1-2-10-5-7 (6)4-9 (8)12;/h3-4,10-12H,1-2,5H2;1H
. This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model . Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Its melting point is 256-257°C .Scientific Research Applications
Antiglioma Activity
1,2,3,4-tetrahydroisoquinoline derivatives, including 1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide, have shown promise in cancer treatment, particularly against gliomas. Mohler et al. (2006) discovered that these derivatives selectively inhibited the growth of C6 glioma cells while sparing normal astrocytes. This finding suggests potential clinical utility in treating human gliomas and other tumor types (Mohler et al., 2006).
Metabolic Studies
The metabolic pathways of these compounds in rats have been explored to understand their pharmacokinetics better. Wang et al. (2007) identified various phase I and phase II metabolites of a 1,2,3,4-tetrahydroisoquinoline derivative in rats, highlighting the extensive metabolism of these compounds (Wang et al., 2007).
Neurotoxicity and Neuroprotection
Peana et al. (2019) reviewed the dual nature of tetrahydroisoquinolines, noting their potential neurotoxic and neuroprotective effects. This review highlighted the importance of metabolism in determining the biological actions of these compounds, with some derivatives showing promise in neuroprotection and potential applications in treating neurodegenerative diseases (Peana et al., 2019).
Antifungal and Contraceptive Activities
Li Rong-mei (2006) synthesized novel tetrahydroisoquinolines demonstrating both antifungal and contraceptive activities. This research provided precursor structures for developing new contraceptives with added antifungal benefits (Li Rong-mei, 2006).
Analgesic and Anti-Inflammatory Effects
Rakhmanova et al. (2022) studied a 1,2,3,4-tetrahydroisoquinoline derivative for its analgesic and anti-inflammatory properties. This compound demonstrated significant effects, suggesting potential medical applications as a non-narcotic analgesic (Rakhmanova et al., 2022).
Uptake and Storage by Peripheral Sympathetic Nerve
Cohen et al. (1972) explored the uptake and storage of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline by sympathetic nerves in rats, providing insights into its sympathomimetric properties and potential implications for similar compounds formed in vivo (Cohen et al., 1972).
Synthesis and Applications in Catalysis and Natural Products
Liu et al. (2015) reviewed novel catalytic strategies for synthesizing 1,2,3,4-tetrahydroisoquinoline and its derivatives, emphasizing their applications in asymmetric catalysis and the total synthesis of alkaloid natural products (Liu et al., 2015).
Toxicity and Anesthetic Activity
Azamatov et al. (2023) evaluated the local anesthetic activity and acute toxicity of various 1,2,3,4-tetrahydroisoquinoline derivatives. The study revealed significant local anesthetic effects, with variations in toxicity and pharmacokinetics, highlighting the potential for future drug development (Azamatov et al., 2023).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .
Mechanism of Action
Target of Action
Similar compounds in the tetrahydroisoquinoline (thiq) class have been known to interact with various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s known that thiqs can originate as a consequence of reactions, known as pictet-spengler condensations, between biogenic amines and electrophilic carbonyl compounds .
Biochemical Pathways
It’s known that thiqs may be originated as a consequence of condensation reactions between biogenic amines and a number of other electrophilic, reactive compounds .
Result of Action
Some thiqs have been found to exert unique neuroprotective and neurorestorative actions .
Action Environment
It’s known that the biological actions of thiqs appear critically dependent on their metabolism .
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydroisoquinoline-6,7-diol Hydrobromide is involved in a variety of biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it has been suggested that this compound exerts its effects by activating μ-opioid receptors (MORs), which inhibit GABA neurons .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to excite the ventral tegmental area (VTA) dopamine neurons indirectly .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.BrH/c11-8-3-6-1-2-10-5-7(6)4-9(8)12;/h3-4,10-12H,1-2,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDAQUYUIYKBKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=C(C=C21)O)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52768-23-7 | |
Record name | 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52768-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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